(R)-DZD1516

Chiral pharmacology HER2 inhibitor procurement Enantiomer differentiation

Brain metastasis models demand BBB-penetrant HER2 inhibitors for intracranial target engagement. (R)-DZD1516 (CAS 2387570-03-6) is the defined R-enantiomer with clinically validated CNS exposure (Kp,uu,CSF 2.1) and 79% tumor growth inhibition at 150 mg/kg in preclinical brain metastasis models. • >300-fold HER2 selectivity over wild-type EGFR (HER2 IC50 4.4 nM vs EGFR IC50 1455 nM) preserves EGFR-dependent pathways • Reversible ATP-competitive mechanism enables washout and pulse-dosing studies Supplied as white to off-white solid, ≥98% purity. For R&D use only.

Molecular Formula C28H27F2N7O3
Molecular Weight 547.6 g/mol
Cat. No. B12373912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DZD1516
Molecular FormulaC28H27F2N7O3
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m1/s1
InChIKeyIDQNCHCNBVCUHC-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4R)-3,3-Difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine: HER2 Tyrosine Kinase Inhibitor Procurement Reference


5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine (also referred to as (R)-DZD1516; CAS 2387570-03-6) is a chiral quinazoline-based small molecule that functions as a reversible, ATP-competitive tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2/ERBB2) [1]. The compound features a (4R)-configured 3,3-difluoro-1-methylpiperidin-4-yl ether moiety at the quinazoline 5-position, a 7-methoxy substituent, and a 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl aniline tail, with a molecular formula of C28H27F2N7O3 and a molecular weight of 547.6 g/mol [2]. It is the R-enantiomer of DZD1516, a clinical-stage HER2 inhibitor currently in Phase 1 evaluation (NCT04509596) for HER2-positive metastatic breast cancer with brain metastases [1].

Procurement Rationale: Why (R)-DZD1516 Cannot Be Substituted with Racemic DZD1516 or Alternative HER2 TKIs


In-class HER2 tyrosine kinase inhibitors exhibit substantial divergence across stereochemical configuration, blood-brain barrier (BBB) penetration capacity, and EGFR selectivity profiles. (R)-DZD1516 possesses defined (4R) stereochemistry at the piperidine ether linkage that is not present in the racemic mixture or the (S)-enantiomer; chiral inversion or racemization may alter target binding geometry, pharmacokinetic disposition, and ultimately experimental reproducibility [1]. Furthermore, clinical BBB penetration metrics (Kp,uu,CSF) vary dramatically among approved HER2 TKIs—from near-zero values for certain agents to active brain accumulation for DZD1516 [2]. EGFR-mediated toxicities (diarrhea, rash) associated with less selective TKIs cannot be extrapolated to DZD1516, as its >300-fold selectivity for HER2 over wild-type EGFR translates to distinct side-effect profiles in clinical studies [3]. Generic substitution between these agents without accounting for stereochemistry, CNS exposure, or selectivity differences introduces confounding variables that undermine study validity and regulatory data integrity.

Quantitative Differentiation Evidence: (R)-DZD1516 vs. HER2 TKI Comparators


Stereochemical Identity: (4R) Enantiomer Distinct from Racemic Mixture and (4S) Configuration

(R)-DZD1516 (CAS 2387570-03-6) is the defined R-enantiomer with (4R) configuration at the 3,3-difluoro-1-methylpiperidin-4-yl ether attachment, whereas DZD1516 (CAS 2387570-00-3) refers to the racemic mixture or undefined stereochemistry [1]. The (4S)-enantiomer is explicitly designated as a separate chemical entity with distinct stereochemical identity . Procurement of undefined stereochemical mixtures introduces batch-to-batch variability in pharmacological activity, as enantiomers of kinase inhibitors frequently exhibit divergent target engagement and metabolic stability [1].

Chiral pharmacology HER2 inhibitor procurement Enantiomer differentiation

HER2 Inhibitory Potency: DZD1516 IC50 Comparison vs. Tucatinib and Neratinib

DZD1516 demonstrates HER2 inhibitory potency that is comparable to or exceeds that of clinically approved HER2 TKIs in standardized cellular phosphorylation assays. In BT474C1 cells overexpressing HER2, DZD1516 downregulated pHER2 with an IC50 of 4.4 nM [1]. By comparison, tucatinib (ARRY-380) inhibits HER2 with reported IC50 values ranging from 8 nM to 21 nM depending on assay format [2]. Neratinib, an irreversible pan-HER TKI, exhibits HER2 inhibition with IC50 of approximately 1.96 nM to 10 nM [3]. DZD1516 thus operates within the potency range of frontline HER2 TKIs while maintaining a reversible binding mechanism distinct from covalent inhibitors.

HER2 kinase inhibition IC50 comparison Tyrosine kinase inhibitor potency

EGFR Selectivity: DZD1516 >300-Fold Selectivity for HER2 Over Wild-Type EGFR

DZD1516 exhibits >300-fold selectivity for HER2 over wild-type EGFR in cellular assays, a differentiation point with direct translational relevance to tolerability. In A431 cells overexpressing wild-type EGFR, DZD1516 downregulated pEGFR with an IC50 of 1455 nM, compared to an HER2 IC50 of 4.4 nM in BT474C1 cells, yielding a selectivity ratio of >330-fold [1]. In clinical Phase 1 evaluation, no wild-type EGFR-related adverse events (diarrhea, skin rash) were observed at doses ≤250 mg twice daily, consistent with this high selectivity profile [2]. By contrast, less selective HER2 TKIs such as lapatinib (dual EGFR/HER2 inhibitor) and neratinib (pan-HER inhibitor with EGFR activity) produce dose-limiting EGFR-mediated toxicities that constrain therapeutic dosing [3].

Kinase selectivity EGFR-sparing HER2 TKI safety profile

Blood-Brain Barrier Penetration: Clinical Kp,uu,CSF of 2.1 vs. Approved HER2 TKIs

DZD1516 demonstrates clinically validated, full blood-brain barrier penetration with a mean Kp,uu,CSF of 2.1 in patients with HER2-positive metastatic breast cancer, indicating active accumulation of unbound drug in cerebrospinal fluid relative to plasma [1][2]. A Kp,uu,CSF >1 represents active CNS penetration; by comparison, most approved HER2 TKIs exhibit Kp,uu,CSF values substantially below 1, indicating limited brain exposure [3]. In preclinical brain metastasis models, DZD1516 at 150 mg/kg produced 79% tumor growth inhibition (TGI), significantly superior to tucatinib at its maximum tolerated dose of 75 mg/kg (P < 0.0001) [1]. This CNS penetration capability is stereochemistry-dependent and has been confirmed across mouse, rat, monkey, and human studies [1][4].

CNS metastasis Blood-brain barrier Kp,uu,CSF Brain-penetrant TKI

Kinome-Wide Selectivity: Limited Off-Target Kinase Inhibition Profile

DZD1516 was profiled against a panel of recombinant human kinases to assess off-target inhibitory activity. At 1 µM concentration, only 12 kinases exhibited >50% inhibition, and subsequent IC50 determination confirmed that DZD1516 displays potent inhibitory activity predominantly against HER2 kinase, with limited off-target activity across the remainder of the kinome [1]. This narrow target profile contrasts with multi-targeted kinase inhibitors that engage broader kinase networks and introduce confounding signaling perturbations in mechanistic studies. In cellular proliferation assays, DZD1516 suppressed growth of HER2-overexpressing cells with a GI50 of 20 nM, while showing feeble antiproliferative activity in EGFR-driven A431 cells (GI50 = 8867 nM), confirming functional selectivity at the cellular level [1].

Kinase selectivity panel Off-target profiling HER2 TKI specificity

Procurement-Driven Application Scenarios for (R)-DZD1516 (CAS 2387570-03-6)


HER2-Positive Breast Cancer Brain Metastasis Preclinical Modeling

(R)-DZD1516 is uniquely suited for intracranial and leptomeningeal metastasis xenograft studies where CNS penetration is a prerequisite for target engagement. The compound's clinical Kp,uu,CSF of 2.1 confirms active brain accumulation, and in preclinical brain metastasis models, DZD1516 produced 79% tumor growth inhibition at 150 mg/kg, significantly outperforming tucatinib at its maximum tolerated dose [1]. For laboratories requiring a HER2 TKI that reliably inhibits both intracranial and extracranial tumor growth without the confounding variable of limited BBB penetration, (R)-DZD1516 provides a validated tool with established dosing parameters and CNS exposure metrics [1].

EGFR-Sparing HER2 Inhibition in Co-Culture and In Vivo Systems

Experimental systems where EGFR signaling must be preserved (e.g., studies of HER2-EGFR crosstalk, normal tissue toxicity assessment, or combination therapy with EGFR-dependent agents) benefit from DZD1516's >300-fold selectivity for HER2 over wild-type EGFR [1]. In cellular assays, DZD1516 shows an EGFR IC50 of 1455 nM versus an HER2 IC50 of 4.4 nM, ensuring that EGFR pathways remain functionally intact at HER2-inhibitory concentrations [1]. This property is corroborated clinically by the absence of EGFR-related adverse events (diarrhea, rash) in Phase 1 patients receiving ≤250 mg twice daily, providing translational confidence for preclinical safety and efficacy modeling [2].

Chiral Pharmacology and Enantiomer-Specific HER2 Inhibition Studies

Research programs investigating stereochemistry-dependent pharmacology of HER2 inhibitors require defined enantiomeric material. (R)-DZD1516 (CAS 2387570-03-6) is the specified R-enantiomer of DZD1516, distinct from the racemic mixture (CAS 2387570-00-3) and the (S)-enantiomer [1]. Procurement of the defined (R)-enantiomer enables controlled studies of stereochemical influence on target binding, metabolic stability, BBB transport, and in vivo efficacy. For structure-activity relationship (SAR) investigations, comparative pharmacology using matched enantiomer pairs, or regulatory-compliant preclinical development, the defined (R)-enantiomer provides essential stereochemical fidelity [1].

Reversible HER2 TKI for Washout and Pulse-Dosing Experimental Designs

Unlike irreversible covalent HER2 inhibitors (e.g., neratinib, poziotinib) that form permanent adducts with the kinase active site, DZD1516 is a reversible, ATP-competitive TKI [1]. This mechanism enables washout experiments to assess recovery of HER2 signaling kinetics, pulse-dosing studies to evaluate intermittent target inhibition strategies, and reversible pharmacology assays that require temporal control over kinase activity. The compound's potent cellular activity (HER2 IC50 = 4.4 nM) combined with reversible binding kinetics makes it suitable for dynamic signaling studies where irreversible inhibition would preclude observation of pathway reactivation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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